molecular formula C20H18N2O5 B2661198 methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate CAS No. 1923126-99-1

methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate

Cat. No.: B2661198
CAS No.: 1923126-99-1
M. Wt: 366.373
InChI Key: XMWXVLONZHTFDE-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, oxo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by functionalization steps to introduce the methoxy and carboxylate groups.

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Functionalization: The introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The carboxylate group is typically introduced via esterification reactions using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides and amines are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be useful in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as berberine and papaverine share the isoquinoline core structure but differ in their functional groups and biological activities.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib are quinazoline derivatives used in cancer therapy. They have different substituents that confer distinct pharmacological properties.

Uniqueness

Methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its dual isoquinoline-quinazoline structure is relatively rare and contributes to its uniqueness among similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2,3-dimethoxy-8-oxo-5,6-dihydroisoquinolino[1,2-b]quinazoline-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-16-9-11-6-7-22-18(14(11)10-17(16)26-2)21-15-8-12(20(24)27-3)4-5-13(15)19(22)23/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWXVLONZHTFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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